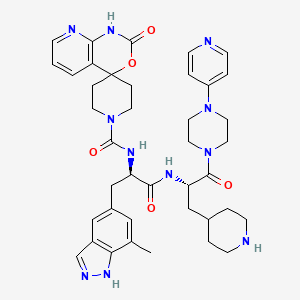
QP50Eso5RA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HTL22562 is a synthetic organic compound that functions as a calcitonin gene-related peptide receptor antagonist. It was designed for the acute treatment of migraine, making it a significant compound in the field of neurology .
Análisis De Reacciones Químicas
HTL22562 primarily undergoes reactions typical of organic compounds, such as oxidation, reduction, and substitution. The specific reagents and conditions used in these reactions are not extensively documented, but common reagents might include oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride. The major products formed from these reactions would depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
HTL22562 is extensively used in scientific research, particularly in the study of migraines. As a calcitonin gene-related peptide receptor antagonist, it helps in understanding the role of this receptor in migraine pathophysiology .
Mecanismo De Acción
HTL22562 exerts its effects by antagonizing the calcitonin gene-related peptide receptor. This receptor is involved in the transmission of pain and the regulation of blood flow in the brain. By blocking this receptor, HTL22562 helps to alleviate the symptoms of migraine .
Comparación Con Compuestos Similares
HTL22562 is unique in its specific targeting of the calcitonin gene-related peptide receptor. Similar compounds include other calcitonin gene-related peptide receptor antagonists, such as BHV-3100 and NVL-520 . These compounds also target the same receptor but may differ in their pharmacokinetic properties, efficacy, and safety profiles.
HTL22562 stands out due to its specific design for acute migraine treatment, making it a valuable tool in both clinical and research settings.
Propiedades
Número CAS |
2097085-63-5 |
|---|---|
Fórmula molecular |
C40H49N11O5 |
Peso molecular |
763.9 g/mol |
Nombre IUPAC |
N-[(2R)-3-(7-methyl-1H-indazol-5-yl)-1-oxo-1-[[(2S)-1-oxo-3-piperidin-4-yl-1-(4-pyridin-4-ylpiperazin-1-yl)propan-2-yl]amino]propan-2-yl]-2-oxospiro[1H-pyrido[2,3-d][1,3]oxazine-4,4'-piperidine]-1'-carboxamide |
InChI |
InChI=1S/C40H49N11O5/c1-26-21-28(22-29-25-44-48-34(26)29)24-32(46-38(54)51-15-8-40(9-16-51)31-3-2-10-43-35(31)47-39(55)56-40)36(52)45-33(23-27-4-11-41-12-5-27)37(53)50-19-17-49(18-20-50)30-6-13-42-14-7-30/h2-3,6-7,10,13-14,21-22,25,27,32-33,41H,4-5,8-9,11-12,15-20,23-24H2,1H3,(H,44,48)(H,45,52)(H,46,54)(H,43,47,55)/t32-,33+/m1/s1 |
Clave InChI |
LIPVCPUZWNTQHV-SAIUNTKASA-N |
SMILES isomérico |
CC1=CC(=CC2=C1NN=C2)C[C@H](C(=O)N[C@@H](CC3CCNCC3)C(=O)N4CCN(CC4)C5=CC=NC=C5)NC(=O)N6CCC7(CC6)C8=C(NC(=O)O7)N=CC=C8 |
SMILES canónico |
CC1=CC(=CC2=C1NN=C2)CC(C(=O)NC(CC3CCNCC3)C(=O)N4CCN(CC4)C5=CC=NC=C5)NC(=O)N6CCC7(CC6)C8=C(NC(=O)O7)N=CC=C8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







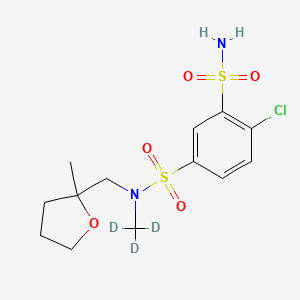
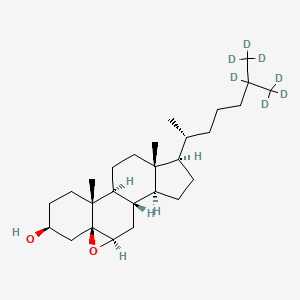
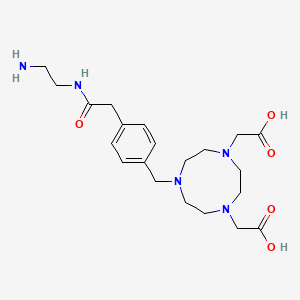
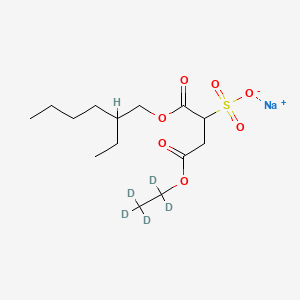

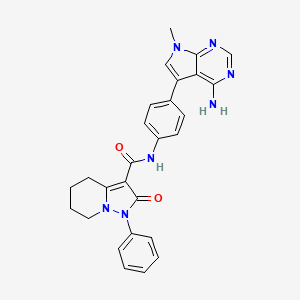

![(2S)-2-[[(4E,7S,10S,13S)-7-[[(2S)-2-amino-4-methylpentanoyl]amino]-10-benzyl-8,11-dioxo-2-oxa-9,12-diazabicyclo[13.2.2]nonadeca-1(17),4,15,18-tetraene-13-carbonyl]amino]propanoic acid](/img/structure/B12417893.png)

